molecular formula C18H19N5OS2 B5005667 N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea

N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea

Cat. No. B5005667
M. Wt: 385.5 g/mol
InChI Key: HIRDOJHUCWEIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the thiadiazole ring, followed by the attachment of the urea and dimethylamino groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiadiazole ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring, the urea group, and the dimethylamino group. These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the potentially charged dimethylamino group could impact the compound’s solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiadiazole derivatives have been studied for their antimicrobial properties .

properties

IUPAC Name

1-[5-[4-(dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS2/c1-12-6-4-5-7-15(12)19-16(24)20-17-21-22-18(26-17)25-14-10-8-13(9-11-14)23(2)3/h4-11H,1-3H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRDOJHUCWEIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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